3,4-dichloro-N-cyclooctylbenzamide
Description
3,4-Dichloro-N-cyclooctylbenzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzoyl group and a cyclooctylamine substituent.
Properties
Molecular Formula |
C15H19Cl2NO |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
3,4-dichloro-N-cyclooctylbenzamide |
InChI |
InChI=1S/C15H19Cl2NO/c16-13-9-8-11(10-14(13)17)15(19)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,18,19) |
InChI Key |
ZIZDEJMYHUKYPB-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Cycloalkyl vs. Aromatic Substituents : Cycloalkyl groups (e.g., cyclohexyl in U-47700) enhance μ-opioid receptor binding compared to aromatic substituents (e.g., 3-chlorophenyl in ), which may prioritize lipophilicity over receptor specificity.
Pharmacological Activity and Receptor Binding
- U-47700 : Displays potent μ-opioid receptor agonism (Ki = 11.1 nM) and 58-fold selectivity over κ-opioid receptors. In mice, it exhibited 7.5× greater analgesic potency than morphine .
- AH-7921 : Binds μ-opioid receptors (Ki = 44 nM) with lower selectivity than U-47700. Associated with severe respiratory depression and fatalities .
- 3,4-Dichloro-N-(3-chlorophenyl)benzamide: Limited pharmacological data, but chlorinated aromatic groups are linked to cytotoxicity and hepatotoxicity in preclinical models .
Comparison with 3,4-Dichloro-N-cyclooctylbenzamide: The cyclooctyl group may reduce μ-opioid receptor engagement compared to U-47700’s dimethylamino-cyclohexyl group due to steric constraints. However, increased lipophilicity from the larger cycloalkyl ring could enhance blood-brain barrier penetration, a critical factor in central nervous system-targeting analgesics.
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